Antileukemic Survival Efficacy: Meta Isomer Shows Intermediate Activity Between Para and Ortho Isomers
In a direct comparative study, mice bearing TLX5 lymphoma or P388 leukemia were treated with ortho, meta, and para isomers of (3,3-dimethyl-1-triazeno)benzoic acid salts. The para isomer produced a markedly increased survival time, the meta isomer produced a less pronounced but still observable effect, and the ortho isomer showed no effect [1]. This gradient establishes the meta isomer (target compound) as having intermediate, rather than absent or maximal, efficacy within this isomer series.
| Evidence Dimension | Survival time increase in leukemic mice |
|---|---|
| Target Compound Data | Less pronounced increase in survival time vs. untreated controls (exact fold-change not reported in abstract; described as intermediate between para and ortho) |
| Comparator Or Baseline | Para isomer: Markedly increased survival time; Ortho isomer: No effect on survival time |
| Quantified Difference | Qualitative ranking: para > meta >> ortho (meta = intermediate efficacy) |
| Conditions | In vivo: Mice bearing TLX5 lymphoma or P388 leukemia; compounds administered as salts of (3,3-dimethyl-1-triazeno)benzoic acid |
Why This Matters
This ranking confirms that the meta isomer is not biologically inert and is distinct from both the clinically developed para isomer and the inactive ortho isomer, making it essential for SAR studies and for applications requiring a defined, intermediate activity profile.
- [1] Sava G, Giraldi T, Lassiani L, Nisi C. Metabolism and mechanism of the antileukemic action of isomeric aryldimethyltriazenes. Cancer Treat Rep. 1982 Sep;66(9):1751-5. PMID: 7116350. View Source
